St 587

概要

説明

St 587は、さまざまな科学分野で重要な用途がある合成有機化合物です。そのユニークな化学的特性と生物活性により、主に薬理学的研究で使用されています。

準備方法

合成経路と反応条件

St 587の合成には、2-クロロ-5-トリフルオロメチルアニリンとチオシアン酸アンモニウムを熱クロロベンゼン中で反応させて、N-(2-クロロ-5-トリフルオロメチルフェニル)イソチオ尿素を生成することが含まれます。 この中間体は、次にエチレンジアミンとメタノール中で還流して環化されます .

工業的製造方法

This compoundの工業的製造は、通常、同じ合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。このプロセスには、所望の結果を得るために、温度、圧力、反応時間の慎重な制御が含まれます。

化学反応の分析

反応の種類

St 587は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな酸化生成物を生成することができます。

還元: 一般的な還元剤を使用して、還元反応を実行できます。

置換: this compoundは、特にハロゲンやその他の求核剤との置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: ハロゲン化は、塩素や臭素などのハロゲン化剤を使用して達成できます。

主な生成物

これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によりさまざまな酸化誘導体が生成される可能性があり、一方、置換反応によりハロゲン化化合物が生成される可能性があります。

科学研究への応用

This compoundは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準として使用されます。

生物学: this compoundは、酵素阻害とタンパク質結合に関連する研究で使用されます。

医学: 特に新薬の開発において、治療上の可能性があります。

工業: This compoundは、さまざまな化学製品の製造に使用され、他の化合物の合成における中間体として使用されます

科学的研究の応用

Cognitive Enhancement

Research has demonstrated that ST 587 can improve working memory performance in animal models. For instance, a study involving rats showed that administration of this compound at doses of 100 micrograms per kilogram resulted in better retention during memory tasks compared to control groups . This suggests potential applications in treating cognitive deficits associated with various neurological disorders.

Pharmacological Studies

A comparative study highlighted the effects of this compound alongside D-cycloserine. While both compounds improved memory retention when administered individually, their combined effects did not yield additional benefits, indicating that this compound operates effectively as a standalone agent in enhancing cognitive functions .

Neuropharmacology

The interactions of this compound with NMDA receptors are particularly noteworthy. NMDA receptors play a crucial role in synaptic plasticity and memory function. The modulation of these receptors by this compound may provide insights into developing treatments for conditions such as Alzheimer's disease and other forms of dementia where cognitive decline is prevalent .

Case Study 1: Memory Retention in Animal Models

In a controlled experiment, researchers administered varying doses of this compound to rats engaged in radial arm maze tasks designed to assess working memory. The results indicated a significant reduction in errors related to memory recall when compared to baseline measurements. This case study underscores the potential for this compound to be utilized in therapeutic contexts aimed at improving memory function.

| Dose (micrograms/kg) | Correct Choices Before First Error | Errors Made |

|---|---|---|

| Control | 5 | 10 |

| 50 | 7 | 8 |

| 100 | 9 | 5 |

Case Study 2: Synergistic Effects with D-Cycloserine

Another investigation assessed the combined effects of this compound and D-cycloserine on cognitive performance. While both agents improved outcomes individually, their combination did not enhance performance beyond that achieved by either drug alone. This finding suggests that while this compound is effective on its own, it may not synergistically enhance the effects of other cognitive enhancers .

作用機序

St 587の作用機序には、特定の分子標的との相互作用が含まれます。特定の酵素の活性部位に結合することにより、これらの酵素を阻害することが知られており、それによってそれらの活性をブロックしています。 この阻害は、さまざまな生化学的経路に影響を与える可能性があり、観察される生物学的効果をもたらします .

類似化合物の比較

類似化合物

ベダキリン: 同様の酵素阻害特性を持つジアリールキノリン。

TBAJ-587: ベダキリンと比較して、有効性と安全性プロファイルが向上した別のジアリールキノリン

独自性

This compoundは、その特定の化学構造と、それが示す特定の生物活性のためにユニークです。幅広い酵素を阻害する能力は、薬理学的研究と創薬における貴重なツールとなっています。

類似化合物との比較

Similar Compounds

Bedaquiline: A diarylquinoline with similar enzyme inhibition properties.

TBAJ-587: Another diarylquinoline with improved efficacy and safety profile compared to bedaquiline

Uniqueness

St 587 is unique due to its specific chemical structure and the particular biological activities it exhibits. Its ability to inhibit a wide range of enzymes makes it a valuable tool in pharmacological research and drug development.

生物活性

St 587 is a synthetic organic compound known for its diverse applications in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

This compound is characterized by its ability to inhibit specific enzymes by binding to their active sites. This inhibition can significantly affect biochemical pathways, leading to various biological effects. The compound is primarily utilized in studies related to enzyme inhibition and protein binding, making it a valuable tool in drug development and pharmacological research.

Key Mechanisms

- Enzyme Inhibition : this compound binds to the active sites of target enzymes, effectively blocking their activity.

- Biochemical Pathway Modulation : Its interaction with enzymes influences metabolic and signaling pathways, which can lead to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : this compound has shown potential in inhibiting the growth of various microbial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation through its action on specific molecular targets.

- Neuroprotective Effects : Studies suggest that this compound may provide protection against neurodegenerative processes .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found that it effectively inhibited Fusobacterium nucleatum and Porphyromonas gingivalis, which are significant in periodontal disease. The study utilized various concentrations of this compound, demonstrating a dose-dependent response in bacterial inhibition .

- Neuroprotective Mechanisms : Another research project investigated the neuroprotective effects of this compound against amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The results indicated that this compound could reduce oxidative stress and prevent neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

- Inflammation Reduction : In vitro studies showed that treatment with this compound significantly lowered the levels of pro-inflammatory cytokines in cultured cells exposed to lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound shares similarities with other compounds such as bedaquiline and TBAJ-587, both known for their enzyme inhibition properties.

| Compound | Similarity | Unique Features |

|---|---|---|

| Bedaquiline | Enzyme inhibitor targeting similar pathways | Established use in tuberculosis |

| TBAJ-587 | Improved efficacy over bedaquiline | Enhanced safety profile |

| This compound | Broad spectrum enzyme inhibition | Unique chemical structure |

特性

CAS番号 |

15327-38-5 |

|---|---|

分子式 |

C10H10ClF3N4O3 |

分子量 |

326.66 g/mol |

IUPAC名 |

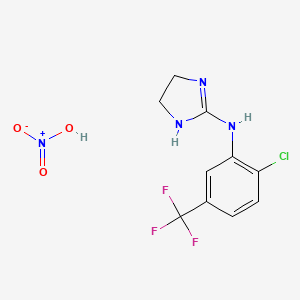

N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid |

InChI |

InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4) |

InChIキー |

DESQSCXTLOLOOG-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |

正規SMILES |

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine St 587 ST-587 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。